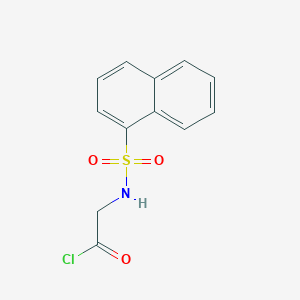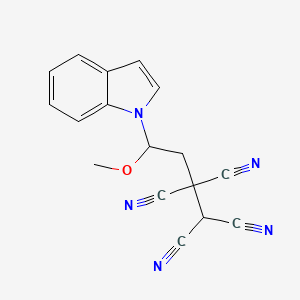
CID 71331930
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Chemical Abstracts Service (CAS) number 71331930 is a chemical entity with significant interest in various scientific fields. This compound’s unique structure and properties make it a subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the compound involves multiple steps, including the formation of intermediate products. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include crystallization, filtration, and purification steps to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. These products can have different chemical and physical properties, making them suitable for various applications.
Applications De Recherche Scientifique
The compound has numerous scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials, chemicals, and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism of action depends on the compound’s structure and the biological system it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include those with related structures or functional groups. These compounds may share some properties but differ in their specific applications and effects.
Uniqueness
The uniqueness of the compound lies in its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for particular applications that similar compounds may not be able to achieve.
Conclusion
The compound identified by the Chemical Abstracts Service (CAS) number 71331930 is a versatile chemical entity with significant potential in various scientific fields. Its unique structure and properties make it a valuable subject of study and application in chemistry, biology, medicine, and industry.
Propriétés
| 98239-99-7 | |
Formule moléculaire |
Au3Ca7 |
Poids moléculaire |
871.4 g/mol |
InChI |
InChI=1S/3Au.7Ca |
Clé InChI |
KBFBHVPSLBJSDY-UHFFFAOYSA-N |
SMILES canonique |
[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Au].[Au].[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol](/img/structure/B14352721.png)
![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)



